molecular formula C25H26O6 B592821 Sanggenon N CAS No. 92280-12-1

Sanggenon N

Cat. No.: B592821
CAS No.: 92280-12-1
M. Wt: 422.477
InChI Key: PCZZLTRWCMPYNK-UHFFFAOYSA-N
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Description

Sanggenon N is an isoprenylated flavonoid compound isolated from the root bark of the mulberry tree (Morus alba). It is known for its hepatoprotective and neuroprotective activities. The compound has a molecular formula of C25H26O6 and a molecular weight of 422.477 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sanggenon N is typically isolated from natural sources rather than synthesized. The isolation process involves the use of silica gel, ODS, and Sephadex LH-20 column chromatography . The compound is extracted from the EtOAc fraction of the root bark of Morus alba.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily obtained through natural extraction processes. The focus remains on optimizing the extraction and purification techniques to yield higher quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

Sanggenon N undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activities or to study its properties in different environments.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the stability of the compound.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce dehydrogenated forms of the compound .

Scientific Research Applications

Sanggenon N has a wide range of scientific research applications:

Mechanism of Action

Sanggenon N exerts its effects primarily through its antioxidant properties. It protects cells from oxidative stress by scavenging free radicals and inhibiting the production of reactive oxygen species. The compound also modulates the activity of various enzymes involved in oxidative stress pathways, such as inducible nitric oxide synthase . Additionally, this compound has been shown to interact with cellular signaling pathways, including the NF-κB pathway, to exert its anti-inflammatory effects .

Properties

IUPAC Name

5,7-dihydroxy-2-[5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O6/c1-14(2)5-4-9-25(3)10-8-17-20(31-25)7-6-16(24(17)29)21-13-19(28)23-18(27)11-15(26)12-22(23)30-21/h5-8,10-12,21,26-27,29H,4,9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZZLTRWCMPYNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC1(C=CC2=C(O1)C=CC(=C2O)C3CC(=O)C4=C(C=C(C=C4O3)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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